molecular formula C6H9ClN2 B1344987 3-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 1172973-66-8

3-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B1344987
CAS No.: 1172973-66-8
M. Wt: 144.6 g/mol
InChI Key: JFTKEYVZGCCFHT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a chloromethyl group and an ethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride . The reaction typically occurs under mild conditions, with the chloromethyl group being introduced at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-methyl-1H-pyrazole
  • 3-(Chloromethyl)-1-phenyl-1H-pyrazole
  • 3-(Chloromethyl)-1-isopropyl-1H-pyrazole

Uniqueness

3-(Chloromethyl)-1-ethyl-1H-pyrazole is unique due to the presence of both a chloromethyl and an ethyl group on the pyrazole ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(chloromethyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKEYVZGCCFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172973-66-8
Record name 3-(chloromethyl)-1-ethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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